molecular formula C30H60O2 B153439 3-Tridecylhexadecanoic Acid Methyl Ester CAS No. 180476-37-3

3-Tridecylhexadecanoic Acid Methyl Ester

Cat. No.: B153439
CAS No.: 180476-37-3
M. Wt: 452.8 g/mol
InChI Key: GEKBQTABKHPZPZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-Tridecylhexadecanoic Acid Methyl Ester: is a long-chain fatty acid ester. Esters are organic compounds derived from carboxylic acids and alcohols. This particular ester is synthesized from 3-tridecylhexadecanoic acid and methanol. It is known for its applications in various fields, including chemistry, biology, and industry.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3-Tridecylhexadecanoic Acid Methyl Ester typically involves the esterification of 3-tridecylhexadecanoic acid with methanol. This reaction is catalyzed by an acid, such as sulfuric acid or hydrochloric acid. The reaction conditions usually include heating the mixture under reflux to facilitate the esterification process.

Industrial Production Methods: In industrial settings, the production of this ester can be scaled up using continuous flow reactors. These reactors allow for better control over reaction conditions, leading to higher yields and purity. The process involves the same esterification reaction but is optimized for large-scale production.

Chemical Reactions Analysis

Types of Reactions: 3-Tridecylhexadecanoic Acid Methyl Ester undergoes several types of chemical reactions, including:

    Hydrolysis: The ester can be hydrolyzed back into the corresponding carboxylic acid and methanol in the presence of water and an acid or base catalyst.

    Transesterification: This reaction involves the exchange of the ester group with another alcohol, forming a different ester.

    Reduction: The ester can be reduced to the corresponding alcohol using reducing agents like lithium aluminum hydride (LiAlH4).

Common Reagents and Conditions:

    Hydrolysis: Acidic or basic conditions with water.

    Transesterification: Alcohol and a catalyst such as sodium methoxide.

    Reduction: Lithium aluminum hydride in anhydrous ether.

Major Products Formed:

    Hydrolysis: 3-Tridecylhexadecanoic acid and methanol.

    Transesterification: A different ester and methanol.

    Reduction: The corresponding alcohol.

Scientific Research Applications

Chemistry: In chemistry, 3-Tridecylhexadecanoic Acid Methyl Ester is used as a reagent in organic synthesis. It serves as a precursor for the synthesis of other complex molecules.

Biology: In biological research, this ester is studied for its role in lipid metabolism and its effects on cellular processes. It is also used in the study of membrane dynamics due to its long-chain fatty acid structure.

Medicine: In medicine, this compound is investigated for its potential therapeutic effects. It has shown promise in studies related to antimicrobial activity and anti-inflammatory properties.

Industry: Industrially, this ester is used in the production of biodiesel. It is also employed as a lubricant and in the formulation of cosmetics and personal care products.

Mechanism of Action

The mechanism of action of 3-Tridecylhexadecanoic Acid Methyl Ester involves its interaction with cellular membranes. Its long-chain fatty acid structure allows it to integrate into lipid bilayers, affecting membrane fluidity and permeability. This integration can disrupt cellular processes, leading to effects such as antimicrobial activity. The ester can also interact with specific enzymes and receptors, modulating their activity and influencing various biochemical pathways.

Comparison with Similar Compounds

    Methyl Palmitate: Another long-chain fatty acid ester with similar properties but a shorter carbon chain.

    Methyl Stearate: Similar in structure but with a different carbon chain length.

    Methyl Oleate: An unsaturated fatty acid ester with different chemical reactivity due to the presence of a double bond.

Uniqueness: 3-Tridecylhexadecanoic Acid Methyl Ester is unique due to its specific carbon chain length and structure, which confer distinct physical and chemical properties. Its long-chain structure makes it particularly effective in applications requiring high hydrophobicity and stability.

Properties

IUPAC Name

methyl 3-tridecylhexadecanoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C30H60O2/c1-4-6-8-10-12-14-16-18-20-22-24-26-29(28-30(31)32-3)27-25-23-21-19-17-15-13-11-9-7-5-2/h29H,4-28H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GEKBQTABKHPZPZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCCCCCCCCC(CCCCCCCCCCCCC)CC(=O)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C30H60O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

452.8 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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